(+)-Narwedine

Vue d'ensemble

Description

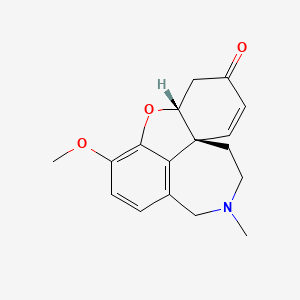

(+)-Narwedine: is a naturally occurring alkaloid found in certain plant species. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is of significant interest due to its potential pharmacological properties and its role as a precursor in the synthesis of other biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Narwedine typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of a chiral auxiliary to induce the desired stereochemistry. The process often involves:

Formation of an intermediate: This step may involve the use of reagents such as lithium diisopropylamide (LDA) to form an enolate, which then reacts with an electrophile to form a key intermediate.

Cyclization: The intermediate undergoes a cyclization reaction, often facilitated by a Lewis acid such as titanium tetrachloride, to form the core structure of this compound.

Final adjustments: The final steps may include reduction or oxidation reactions to achieve the desired functional groups and stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, is often emphasized in industrial settings.

Analyse Des Réactions Chimiques

Oxidation of Galanthamine/Epigalanthamine to (+)-Narwedine

This compound is synthesized via oxidation of (+)-galanthamine or (+)-epigalanthamine under optimized conditions:

Mechanistic Insight : The Oppenauer oxidation proceeds via a Meerwein-Ponndorf-Verley mechanism, where cyclohexanone acts as a hydride acceptor, enabling selective dehydrogenation of galanthamine’s C-ring .

Reduction to (+)-Galanthamine

This compound undergoes stereoselective reduction to form (+)-galanthamine, a cholinesterase inhibitor:

L-Selectride Reduction

-

Reagents : L-Selectride (Li[HB(sec-C₄H₉)₃]), THF, −78°C → 0°C

-

Critical Parameters :

Side Reaction : Hydrolysis of tri-sec-butylborate (byproduct) increases dehydroxygalanthamine impurities if dissolved O₂ is present .

Intramolecular Heck Cyclization

-

Substrate : Bromophenol ether derivatives (e.g., compound 9 in Scheme 2) .

-

Conditions : Pd(OAc)₂, dppp, Ag₂CO₃, toluene, 112°C, 3h.

-

Outcome : Forms benzofuran core (compound 10 ) with 76% yield .

Magnus Lactol Pathway

-

Steps :

Dynamic Kinetic Resolution (DKR)

Racemic narwedine undergoes DKR using catalytic (−)-galanthamine to yield enantiopure this compound:

Polymorphic Transformations

This compound exhibits solvent-dependent crystallization:

| Polymorph | Solvent | XRD Peaks (2θ) | Thermal Stability | Sources |

|---|---|---|---|---|

| Form B | Methanol/Ethanol | 12.4°, 15.8°, 24.7° | Stable up to 150°C |

Industrial Relevance : Form B offers improved filtration and storage properties .

Acid-Base Reactions

This compound forms stable salts under acidic conditions:

-

Hydrobromide Salt : Precipitation at pH 3.2–4.0 (yield: 85–90%) .

-

Regeneration : Alkaline hydrolysis (pH 9.0–9.2) recovers free base without racemization .

Impurity Profiling

Major impurities in this compound-derived galanthamine:

Applications De Recherche Scientifique

Synthesis of Galantamine

One of the primary applications of (+)-narwedine is its role as an intermediate in the synthesis of galantamine. Galantamine is a potent acetylcholinesterase inhibitor that is clinically used to manage symptoms of Alzheimer's disease. The synthesis process involves several steps:

- Reduction of Narwedine : this compound can be reduced to produce racemic galantamine. The process typically employs reducing agents such as lithium aluminum hydride (LiAlH₄) or metal borohydrides .

- Chiral Resolution : The racemic mixture can be resolved into its enantiomers, yielding the desired (-)-galantamine through crystallization techniques that exploit the differences in solubility between the enantiomers .

The following table summarizes the key steps in the synthesis of galantamine from this compound:

| Step | Description | Key Reagents |

|---|---|---|

| Reduction | Converts this compound to racemic galantamine | LiAlH₄, metal borohydrides |

| Chiral Resolution | Separates enantiomers to obtain (-)-galantamine | Crystallization techniques |

| Purification | Isolates pure (-)-galantamine from racemic mixture | Solvent extraction |

Development of New Therapeutics

Recent studies have indicated that narwedine and its derivatives possess potential therapeutic effects beyond Alzheimer's treatment. Research has shown that narwedine exhibits anti-inflammatory and neuroprotective properties, suggesting its utility in treating various neurological conditions .

Total Synthesis Studies

Recent advancements in synthetic methodologies have highlighted the versatility of this compound as a building block for complex organic molecules. Notable synthetic routes include:

- Palladium-Mediated Synthesis : Innovative approaches utilizing palladium catalysts have been developed to synthesize narwedine efficiently while minimizing by-products .

- Oxidative Phenolic Coupling : This method has been shown to enhance yields in synthesizing narwedine-type products from simpler phenolic precursors, demonstrating its importance in organic synthesis .

The following table outlines notable synthetic methods involving this compound:

| Method | Description | Reference |

|---|---|---|

| Palladium-Mediated Synthesis | Utilizes palladium catalysts for efficient synthesis | |

| Oxidative Phenolic Coupling | Enhances yields from phenolic precursors |

Pilot-Scale Production

A collaborative effort between Sanochemia and Vienna University of Technology resulted in a pilot-scale production process for (-)-galantamine using this compound as a starting material. This study demonstrated the feasibility of large-scale synthesis while maintaining high purity levels through optimized crystallization techniques .

In Silico Studies

Computational studies have identified narwedine as a promising candidate for polypharmacology, indicating its potential interactions with multiple biological targets. This opens avenues for developing multi-target drugs that could enhance therapeutic efficacy while reducing side effects .

Mécanisme D'action

The mechanism of action of (+)-Narwedine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and other cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(-)-Narwedine: The enantiomer of (+)-Narwedine, with a mirror-image structure.

Galantamine: A related alkaloid with similar pharmacological properties.

Codeine: Another alkaloid with a similar core structure but different functional groups.

Uniqueness: : this compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and other similar compounds. Its role as a precursor in the synthesis of other biologically active molecules also sets it apart from related compounds.

Activité Biologique

(+)-Narwedine, an alkaloid derived from the Amaryllidaceae family, has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is a member of the lycorine-type alkaloids, characterized by a unique chemical structure that contributes to its biological activity. The synthesis of this compound has been achieved through various methods, including oxidative coupling reactions. For instance, a notable method involves the laccase-mediated oxidative radical coupling of specific precursors, yielding high overall conversion rates and purity levels .

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported that it demonstrated potent antiproliferative activity against human pancreatic cancer cells with an IC50 value lower than 30 nM . This suggests a promising role in cancer therapy, particularly for malignancies resistant to conventional treatments.

Antimicrobial Properties

This compound has also shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with IC50 values indicating strong antibacterial properties . This positions this compound as a potential candidate for developing new antimicrobial agents.

Antiparasitic Effects

The compound has demonstrated efficacy against various parasitic infections. Specifically, it has been reported to inhibit Plasmodium falciparum, the causative agent of malaria, with promising IC50 values . Such findings highlight its potential application in treating parasitic diseases.

The mechanisms underlying the biological activities of this compound are complex and multifaceted. Research suggests that its antitumor effects may be mediated through apoptosis induction in cancer cells, potentially involving the modulation of key signaling pathways such as Notch signaling . Additionally, its antimicrobial action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies

Propriétés

IUPAC Name |

(1R,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENVUHCAYXAROT-RHSMWYFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23C=CC(=O)C[C@H]2OC4=C(C=CC(=C34)C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7318-55-0 | |

| Record name | Narwedine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007318550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NARWEDINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A3S1D0Z5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.